![molecular formula C6H3Cl2N3 B12972395 2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
2,6-dichloro-3H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity and potential for various applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyridine-3-carboxaldehyde with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate imidazole ring, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2,6-Dichloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Dihydro derivatives of the imidazole ring.
科学研究应用
2,6-Dichloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases. Its structural similarity to purines makes it a valuable candidate for designing enzyme inhibitors and receptor modulators.
Biological Research: The compound is used in studies involving cellular pathways and molecular interactions. It serves as a tool for investigating the mechanisms of action of various biological processes.
Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,6-dichloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various cellular pathways by acting as an agonist or antagonist, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct properties.
Uniqueness
2,6-Dichloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in various industrial applications.
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
2,6-dichloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H,10,11) |
InChI 键 |
AIGRVLNGOBWJIF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


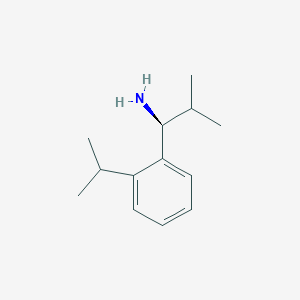

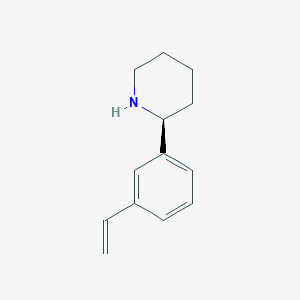

![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
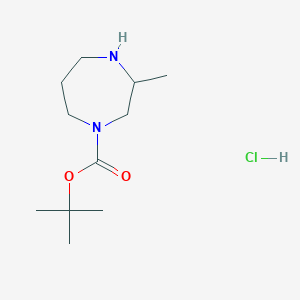
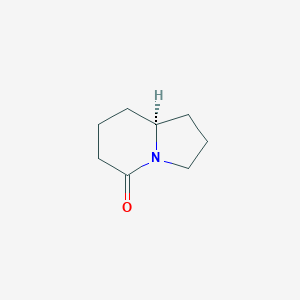
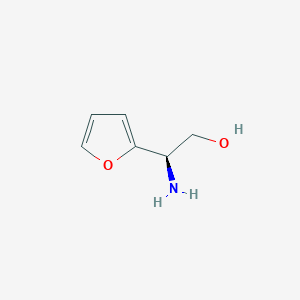
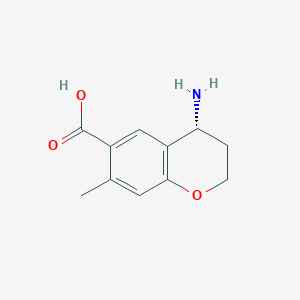
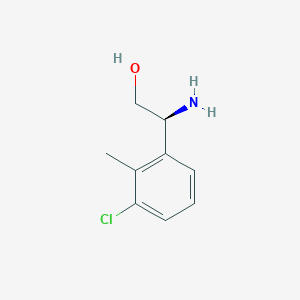
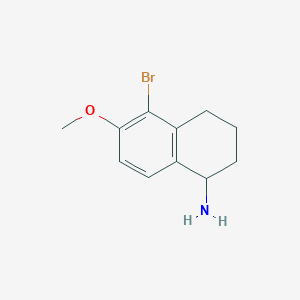
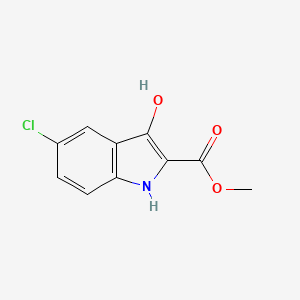
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
